Cas no 130688-89-0 (4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI))
![4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI) structure](https://it.kuujia.com/scimg/cas/130688-89-0x500.png)
130688-89-0 structure
Nome del prodotto:4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI)
4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI)
- (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benz opyran-4-one
- 3-[(3,4-dimethoxyphenyl)methylidene]-6-methoxychromen-4-one
- ACMC-20mtr5
- AG-D-62316
- CTK4B6880
- CTK8G7852
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-, (E)-
- 4H-1-benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (3E)-
- 2,3-dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4h-1-benzopyran-4-one
- 130688-89-0
- (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one
- (3E)-3-[(3,4-dimethoxyphenyl)methylene]-6-methoxy-chroman-4-one
- AKOS001446008
- (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-6-methoxychromen-4-one
- BRN 3625675
-
- Inchi: InChI=1S/C19H18O5/c1-21-14-5-7-16-15(10-14)19(20)13(11-24-16)8-12-4-6-17(22-2)18(9-12)23-3/h4-10H,11H2,1-3H3/b13-8+
- Chiave InChI: LKNQAOXZCFPRFA-MDWZMJQESA-N
- Sorrisi: COC1C=CC2=C(C(/C(=C/C3=CC=C(OC)C(OC)=C3)/CO2)=O)C=1
Proprietà calcolate
- Massa esatta: 326.115424
- Massa monoisotopica: 326.115424
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 474
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.238
- Punto di ebollizione: 516°C at 760 mmHg
- Punto di infiammabilità: 228.6°C
- Indice di rifrazione: 1.605
- PSA: 53.99000
- LogP: 3.37110
4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI) Letteratura correlata
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
130688-89-0 (4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI)) Prodotti correlati
- 90996-27-3(8-Methoxybonducellin)
- 30779-90-9(4H-1-Benzopyran-4-one,2,3-dihydro-3-(phenylmethylene)-)
- 1314966-29-4(5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one)
- 344240-21-7(1,2,3,6-tetrahydro-5-methylPyrazine)
- 2742656-13-7(6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 2228972-44-7((5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanethiol)
- 2649017-09-2(5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 1334370-99-8(methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate)
- 1841490-76-3((3R)-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid)
- 2229375-60-2(3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
